molecular formula C8H9FN2O B8666068 2-amino-4-fluoro-N-methylbenzamide

2-amino-4-fluoro-N-methylbenzamide

Cat. No. B8666068
M. Wt: 168.17 g/mol
InChI Key: QERIYCLVBBMTTL-UHFFFAOYSA-N
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Description

2-amino-4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
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properties

Product Name

2-amino-4-fluoro-N-methylbenzamide

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-amino-4-fluoro-N-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

QERIYCLVBBMTTL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino 4-fluoro benzoic acid (2.5 g, 16.13 mmol) and 1,3 dimethyl urea (5.85 g, 66.5 mmol) was heated at 150° C. for 24 hours. The reaction was diluted with water, filtered and extracted twice with ethyl acetate. The organic extracts were dried over magnesium sulfate and concentrated at reduced pressure. Chromatography on silica gel with ethyl acetate in hexanes (0-50%) gave the title compound as a waxy solid (670 mg, 25%)
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2.5 g
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5.85 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared using the procedure from Compound 102A with 4-Fluoro-N-methyl-2-nitrobenzamide (Compound 103B). MS (ES+): m/z 169.07 [MH+] (TOF, polar).
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Synthesis routes and methods III

Procedure details

Carbonyl-1,1′-diimidazole (1.26 g) was added to 2-amino-4-fluorobenzoic acid (1.0 g) in THF (16.3 mL). After stirring overnight a solution of methylamine in THF (2M, 4.9 mL) was added and the reaction stirred for 3 hours. The reaction was concentrated in vacuo and the residue dissolved in EtOAc (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). The phases were separated and the organics were washed with water (2×100 mL) and then saturated aqueous brine (30 mL). The organics were dried (MgSO4, 15 g), filtered and concentrated in vacuo to give crude product (0.9 g). This material was purified by column chromatography (SiO2, 40 g, eluent 3% MeOH in DCM) to give 2-amino-4-fluoro-N-methylbenzamide (0.6 g). 1H NMR spectrum (270 MHz, DMSO): 2.69 (d, 3H), 6.28 (ddd, 1H), 6.42 (dd, 1H), 6.74 (bs, 2H), 7.48 (dd, 1H), 8.16 (q, 1H); Mass spectrum: ESI+ MH+ 169.
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1.26 g
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1 g
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16.3 mL
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4.9 mL
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Synthesis routes and methods IV

Procedure details

A microwave vial was charged with 7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (750 mg, 4.14 mmol) and methyl amine 40% aqueous solution (19.8 mL, 22.8 mmol, 5.5 eq). The reaction was stirred and heated in the microwave for 6 min at 110° C. The aqueous solution was extracted with methylene chloride (3×). Organic layers were combined and washed with 5% NaHCO3 solution and brine, dried over sodium sulfate, then concentrated to give a pale yellow oil that was used without further purification (434 mg, 62% yield). MS: M(C8H9FN2O)=168.17, (M+H)+=169 and (M+H−NHMe)+=138.
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750 mg
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19.8 mL
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